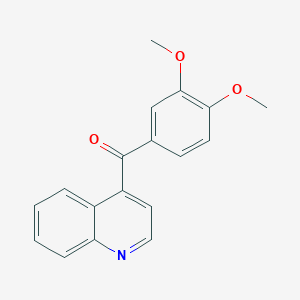
4-(3,4-Dimethoxybenzoyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a quinoline core structure substituted with a 3,4-dimethoxybenzoyl group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzoyl)quinoline typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with aniline derivatives, followed by cyclization to form the quinoline ring . This reaction can be catalyzed by various agents, including acids and bases, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts like montmorillonite K-10 . These methods aim to enhance yield, reduce reaction time, and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethoxybenzoyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acids.
Reduction: Reduction reactions can convert it into various hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acids, hydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: This compound has shown promise in biological assays for its potential antimicrobial and anticancer properties.
Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to DNA or proteins, altering their function and thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as quinoline-4-carboxylic acid, hydroquinoline, and various substituted quinolines .
Uniqueness
What sets 4-(3,4-Dimethoxybenzoyl)quinoline apart is its unique substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic organic chemistry and medicinal research .
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-7-12(11-17(16)22-2)18(20)14-9-10-19-15-6-4-3-5-13(14)15/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEXWBOHEOSKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













